6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.77 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to a wide range of potential therapeutic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid are currently unknown . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
The synthesis of 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylaniline with 2-chloroquinoline-4-carboxylic acid under acidic conditions, followed by cyclization and chlorination steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
6-Chloro-2-methylquinoline-4-carboxylic acid: Similar in structure but with a methyl group instead of the 3,4-dimethylphenyl group.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid: Contains additional fluorine and cyclopropyl groups, leading to different chemical and biological properties
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFAYTBCOPFSHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353786 |
Source
|
Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445289-11-2 |
Source
|
Record name | 6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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